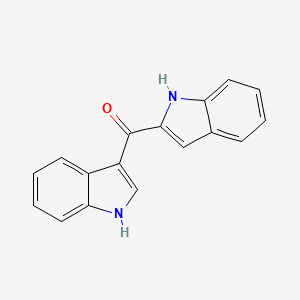

(1H-Indol-2-yl)(1H-indol-3-yl)methanon

Übersicht

Beschreibung

(1H-Indol-2-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1H-Indol-2-yl)(1H-indol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indol-2-yl)(1H-indol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung hat vielversprechende Ergebnisse in der Behandlung von bakteriellen Erkrankungen aufgrund ihrer antibakteriellen Eigenschaften gezeigt . Es wurde festgestellt, dass es gegen Staphylococcus aureus wirksam ist, insbesondere gegen Methicillin-resistente S. aureus (MRSA) und Mycobacterium tuberculosis . Die Verbindung hat auch eine Rolle bei der Hemmung der Biofilmbildung von S. aureus .

Antimikobakterielle Aktivität

Die Verbindung wurde auf ihre in-vitro-antimikobakterielle Aktivität gegen M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542) und MDR-TB-Stämme getestet .

Antikrebsaktivität

Indolderivate, einschließlich dieser Verbindung, wurden als signifikante Antikrebseigenschaften gefunden . Sie wurden zur Behandlung verschiedener Arten von Krebszellen eingesetzt .

Antivirale Aktivität

Indolderivate wurden als antivirale Eigenschaften gefunden, was sie für die Behandlung verschiedener Virusinfektionen nützlich macht .

Entzündungshemmende Aktivität

Indolderivate wurden als entzündungshemmende Eigenschaften gefunden, was sie für die Behandlung verschiedener entzündlicher Erkrankungen nützlich macht .

Antioxidative Aktivität

Indolderivate wurden als antioxidative Eigenschaften gefunden, was sie für die Behandlung verschiedener Erkrankungen im Zusammenhang mit oxidativem Stress nützlich macht .

OLED-Anwendungen

Die Verbindung hat eine hohe Fluoreszenzquantenausbeute und eine gute thermische Stabilität gezeigt, was sie zu einem hervorragenden Kandidaten für OLED-Anwendungen macht .

Antimalaria-Aktivität

Indolderivate wurden als antimalaria-Eigenschaften gefunden, was sie für die Behandlung von Malaria nützlich macht .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological context .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects of this compound’s action would be diverse and context-dependent .

Biochemische Analyse

Biochemical Properties

(1H-Indol-2-yl)(1H-indol-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The interactions of (1H-Indol-2-yl)(1H-indol-3-yl)methanone with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular function.

Cellular Effects

The effects of (1H-Indol-2-yl)(1H-indol-3-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, (1H-Indol-2-yl)(1H-indol-3-yl)methanone can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of (1H-Indol-2-yl)(1H-indol-3-yl)methanone involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, (1H-Indol-2-yl)(1H-indol-3-yl)methanone can induce changes in gene expression by interacting with DNA or RNA, leading to altered protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Indol-2-yl)(1H-indol-3-yl)methanone can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to (1H-Indol-2-yl)(1H-indol-3-yl)methanone can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of (1H-Indol-2-yl)(1H-indol-3-yl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Beyond this threshold, higher doses of (1H-Indol-2-yl)(1H-indol-3-yl)methanone can result in toxicity, affecting various physiological processes in animal models.

Metabolic Pathways

(1H-Indol-2-yl)(1H-indol-3-yl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives have been reported to affect the activity of enzymes involved in the biosynthesis and degradation of key metabolites . These interactions can lead to changes in metabolic pathways, impacting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of (1H-Indol-2-yl)(1H-indol-3-yl)methanone within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of (1H-Indol-2-yl)(1H-indol-3-yl)methanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, indole derivatives have been reported to localize in the nucleus, mitochondria, or other organelles, influencing various cellular processes . The targeting signals or post-translational modifications of (1H-Indol-2-yl)(1H-indol-3-yl)methanone can determine its subcellular localization and subsequent biological activity.

Eigenschaften

IUPAC Name |

1H-indol-2-yl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(13-10-18-15-8-4-2-6-12(13)15)16-9-11-5-1-3-7-14(11)19-16/h1-10,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCSHQBGKAGFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391924 | |

| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114648-67-8 | |

| Record name | 1H-Indol-2-yl-1H-indol-3-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114648-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-2-yl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)

![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)

![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)